molecular formula C5H8N4S2 B1339643 Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- CAS No. 95853-51-3

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-

Cat. No. B1339643
CAS RN: 95853-51-3
M. Wt: 188.3 g/mol
InChI Key: AHNNULCXEIGUHA-UHFFFAOYSA-N
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Description

Guanidine derivatives, including those with a [4-(mercaptomethyl)-2-thiazolyl] moiety, are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The presence of the thiazole ring in guanidine compounds often contributes to their bioactivity, making them valuable targets for synthesis and study .

Synthesis Analysis

The synthesis of highly substituted guanidines can be achieved through nucleophilic attack on bis(1,3,4-thiadiazolo)-1,3,5-triazinium halides, leading to a cascade of reactions including proton shifts, ring openings, rearrangements, and ring closures. This process results in the formation of novel guanidines with potential chirality centers . Modified guanidines have also been prepared through cyclization of protected thiourea intermediates, with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) being a key reagent in the synthesis of various guanidine derivatives . Additionally, oxidative condensation using o-iodoxybenzoic acid has been developed for the synthesis of guanidines from 1,3-disubstituted thioureas and amines .

Molecular Structure Analysis

Quantum chemical studies have been conducted to determine the preferred tautomeric state of 2-(thiazol-2-yl)guanidine species, revealing that these compounds may be treated as species with hidden divalent N(I) character. This insight into the electronic structure is crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Guanidine derivatives undergo various chemical reactions that are influenced by their molecular structure. For instance, the synthesis of 1-alkyl-3-[4-(benzothiazole-2-mercapto)phenyl] guanidine compounds involves the introduction of benzothiazole-2-mercapto at the para position of the phenyl group, which can lead to compounds with NOS inhibitory activity . The anticonvulsant activity of guanidines has been linked to the presence of a guanidine group, with modifications to this group affecting the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are closely related to their structure and the substituents present. For example, the introduction of a benzothiazole-2-mercapto group can confer NOS inhibitory activity, while the synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives has shown potential antitumor activity . The versatility of the guanidine functional group allows for a wide range of biological activities, making these compounds interesting targets for further research .

Scientific Research Applications

Electronic Structure Analysis

Research on compounds carrying a 2-(thiazol-2-yl)guanidine unit, a class of compounds including "Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-," has revealed significant insights into their electronic structure. Quantum chemical studies have helped identify the preferred tautomeric state of these species, indicating they may be treated as species with hidden divalent N(I) character upon protonation. This understanding is crucial for designing compounds with specific electronic properties for various applications (Bhatia et al., 2012).

Synthesis and Applications in Medicinal Chemistry

Guanidines, including those with a 2-thiazolyl moiety, have found extensive application in medicinal chemistry due to their versatile functional group. They serve as key intermediates in the synthesis of compounds with diverse biological activities. The literature covers the synthesis of acyclic and cyclic guanidines, highlighting their role in the creation of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists. This research underlines the broad utility of guanidines in drug discovery and development processes (Selig, 2017).

Novel Structural Motifs and Molecular Probes

Guanidine derivatives have been incorporated into new structural motifs, such as 1,3-diaza[3]ferrocenophane, acting as binding sites for anions. These compounds, featuring the guanidine unit, showcase potential applications in molecular recognition, highlighting their importance in the development of sensors and advanced synthetic molecular recognition devices. The unique electronic and structural attributes of these guanidine derivatives make them suitable for various scientific research applications, including the study of anion interactions (Sola et al., 2011).

Chemical Fixation of CO2

Guanidine compounds have also been explored for their role in environmental chemistry, particularly in the chemical fixation of CO2. Efficient catalysis by guanidines under solvent-free conditions for converting carbon dioxide into valuable compounds like quinazoline-2,4(1H, 3H)-diones represents a greener approach to addressing the challenge of CO2 accumulation. This research not only demonstrates the versatility of guanidine derivatives in synthetic chemistry but also their potential contribution to sustainable practices (Gao et al., 2010).

Safety And Hazards

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .

Future Directions

Guanidine-containing polyhydroxyl macrolides, which include non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives from natural sources, have been the subject of recent research . These compounds have shown a diverse range of bioactivities, especially broad-spectrum antibacterial and antifungal activities . This suggests that guanidine and its derivatives have great potential for future research and development in various fields .

properties

IUPAC Name

2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNULCXEIGUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539171
Record name N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-

CAS RN

95853-51-3
Record name N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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